molecular formula C11H13N3O B11738372 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol

2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11738372
M. Wt: 203.24 g/mol
InChI Key: CHCDROABWWTQIA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol follows IUPAC rules, designating the phenolic hydroxyl group at position 2 of the benzene ring and the aminomethyl-linked pyrazole substituent. The pyrazole ring is explicitly numbered to prioritize the nitrogen atoms, with a methyl group at position 1. The canonical SMILES representation CN1C=C(C=N1)NCC2=CC=CC=C2O encodes the connectivity of atoms, confirming the methylpyrazole moiety (CN1C=C(C=N1)) bonded to the phenol group via a methylene bridge.

The standard InChI identifier InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3 provides a machine-readable description of atomic connectivity, stereochemistry, and tautomeric states. This identifier distinguishes the compound from structural analogs such as 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol (C13H17N3O) and 2-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methylphenol (C11H13N3O).

Molecular Geometry and Conformational Analysis

X-ray crystallography of related pyrazole-phenol derivatives reveals non-planar geometries due to steric interactions between substituents. For example, (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone exhibits a dihedral angle of 33.25° between its aromatic rings. In 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol, the aminomethyl linker (-CH2NH-) introduces rotational flexibility, enabling conformational isomers. Computational models suggest that the lowest-energy conformation positions the pyrazole ring approximately 60° relative to the phenolic plane, minimizing van der Waals repulsion between the methyl group and ortho-hydrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3

InChI Key

CHCDROABWWTQIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone to form the aminomethyl linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid. The mixture is usually heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Findings :

  • Intramolecular hydrogen bonding (e.g., O–H⋯N in phenolic derivatives) reduces steric strain, enhancing planarity .

Hydrogen Bonding Patterns and Crystallinity

Hydrogen bonding governs molecular aggregation and crystal packing:

Compound H-Bond Type Graph Set Analysis Crystal Packing Reference
Target Compound Intramolecular O–H⋯N Uncharacterized Likely chain-like via -OH⋯O
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol Intra- + Intermolecular O–H⋯O Extended C(6) chains along [201] Layered structure
Fluorinated Pyrazole Derivatives (e.g., C₁₈H₁₄F₃N₃O₂) Intermolecular C–F⋯H Not reported High thermal stability

Key Findings :

  • Intramolecular H-bonds enhance molecular rigidity, while intermolecular H-bonds (e.g., O–H⋯O) promote extended crystal networks .
  • Fluorinated analogs () may prioritize halogen bonding over H-bonding, altering solubility and melting points .

Key Findings :

  • Demethylation using HBr/AcOH is efficient for phenolic derivatives (96% yield) .
  • Fluorinated analogs require specialized reagents (e.g., HF or F₂ gas), complicating synthesis .

Physicochemical Profiles

Property Target Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol Fluorinated Pyrazole (C₁₈H₁₄F₃N₃O₂)
Molecular Weight 219.25 g/mol 342.37 g/mol 361.33 g/mol
Melting Point Not reported 490 K Likely >500 K
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (hydrophobic)
Bioactivity Ligand potential Antimicrobial, anticancer Enzyme inhibition

Key Trends :

  • Phenolic derivatives exhibit moderate solubility in ethanol/water, while fluorinated analogs are hydrophobic .
  • Higher melting points correlate with extended H-bond networks (e.g., 490 K in ) .

Biological Activity

2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme inhibitor, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H12_{12}N2_{2}O. Its structure includes a phenolic group and a pyrazole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating potent antimicrobial activity .
  • Biofilm Inhibition: It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .
PathogenMIC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.2270
Staphylococcus epidermidis0.2565

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Study:
In vitro studies showed that compounds similar to this compound inhibited the proliferation of human tumor cell lines such as HeLa and A375, with IC50_{50} values indicating effective cytotoxicity .

Cell LineIC50_{50} (μM)
HeLa1.5
A3752.0

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting meprin α and β, which are implicated in various diseases.

Research Findings:

  • Inhibition Potency: The compound exhibited IC50_{50} values between 12.27–31.64 μM against meprin α and 0.52–2.67 μM against meprin β, suggesting selective inhibition that could be leveraged for therapeutic applications .

Safety Profile

Toxicological assessments revealed that the compound has low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 .

Q & A

Q. How can the purity and structural integrity of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol be validated during synthesis?

  • Methodological Answer: Purity is typically assessed via High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm), while structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. For example, 1H^1\text{H}-NMR in DMSO-d6_6 resolves key signals: phenolic -OH (~9.5 ppm), pyrazole CH3_3 (~3.8 ppm), and methylene NH (~5.2 ppm). Mass spectrometry (ESI-MS) further confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 234.2) .

Q. What are the optimal reaction conditions for synthesizing this compound?

  • Methodological Answer: A two-step synthesis is common:

Condensation : 2-hydroxybenzaldehyde reacts with 1-methyl-1H-pyrazol-4-amine in ethanol under reflux (78°C, 12 hours) with acetic acid catalysis.

Reduction : Sodium borohydride (NaBH4_4) in methanol reduces the intermediate Schiff base. Yields (~65–75%) depend on strict anhydrous conditions and inert atmosphere (N2_2) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks.
  • FT-IR : Confirms functional groups (e.g., phenolic O-H stretch at 3200–3400 cm1^{-1}, C-N stretch at 1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C12_{12}H14_{14}N3_3O).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N = 1.45 Å, N-C(pyrazole) = 1.35 Å) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

  • Methodological Answer: Graph set analysis (e.g., Etter’s formalism ) reveals intermolecular O-H···N hydrogen bonds between phenolic -OH and pyrazole N, forming R22_2^2(8) motifs. These interactions stabilize the crystal lattice, increasing melting point (>200°C) and reducing solubility in non-polar solvents. Computational tools (e.g., Mercury, CrystalExplorer) quantify lattice energy (~30 kJ/mol) .

Q. What computational methods are suitable for modeling interactions with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets (e.g., PAK1). Key interactions: pyrazole N with Lys299, phenolic -OH with Asp386.
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å).
  • QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., methyl vs. fluoro groups) with IC50_{50} values .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Discrepancies (e.g., IC50_{50} variability in kinase assays) are addressed by:
  • Standardized Assays : Use recombinant kinases (e.g., PAK4) in ATP-free buffer (pH 7.4, 25°C).
  • Control Compounds : Compare with known inhibitors (e.g., FRAX486 for PAK1).
  • Structural Analog Analysis : Test derivatives (e.g., 2-fluoroethyl variants) to isolate steric/electronic effects .

Q. What strategies are used to determine the 3D structure via X-ray crystallography?

  • Methodological Answer:
  • Data Collection : Use a Stoe IPDS-II diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines anisotropic displacement parameters (R1_1 < 0.05).
  • Visualization : ORTEP-3 generates thermal ellipsoid plots (50% probability). Key metrics: torsion angle between phenol and pyrazole rings = 16.83° .

Q. How can analogs be designed to improve pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer:
  • Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to lower logP (target ~2.5).
  • Metabolic Stability : Replace methyl with deuterated methyl to reduce CYP450 oxidation.
  • Solubility : Add polar groups (e.g., -SO3_3H) while maintaining hydrogen-bonding capacity.
  • In Silico ADMET : SwissADME predicts blood-brain barrier penetration (e.g., TPSA < 90 Ų) .

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